molecular formula C15H20O B1212076 Isofuranodiene CAS No. 57566-47-9

Isofuranodiene

Cat. No.: B1212076
CAS No.: 57566-47-9
M. Wt: 216.32 g/mol
InChI Key: VMDXHYHOJPKFEK-ADUATRDFSA-N
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Biochemical Analysis

Biochemical Properties

Isofuranodiene plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha . It also affects the expression of nuclear factor kappa B, a protein complex that controls DNA transcription and cell survival . These interactions highlight the compound’s potential in modulating inflammatory responses and protecting against oxidative stress.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to cross the blood-brain barrier, enhancing its neuroprotective potential . This compound influences cell signaling pathways by reducing the expression of pro-inflammatory markers and lipid peroxidation indicators . Additionally, it impacts gene expression related to inflammation and oxidative stress, thereby promoting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting the activity of pro-inflammatory enzymes and proteins . This compound also modulates gene expression by affecting transcription factors such as nuclear factor kappa B . These molecular interactions result in reduced inflammation and oxidative stress, contributing to the compound’s protective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under certain conditions, but it is susceptible to oxidation and thermal degradation . Long-term studies have demonstrated that this compound can maintain its biological activity, reducing inflammatory markers and promoting recovery in animal models of ischemic stroke . Its stability and efficacy may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and altered metabolic functions . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate inflammation and oxidative stress . The compound’s metabolism may influence the levels of various metabolites, affecting overall metabolic flux. Understanding these pathways is essential for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, enhancing its bioavailability and efficacy . These properties are crucial for its therapeutic applications, particularly in targeting specific tissues and organs.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Chemical Reactions Analysis

Isofuranodiene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the structure of this compound, potentially leading to the formation of less active isomers.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like silver triflate (AgCF3SO3) for chemical stabilization . Major products formed from these reactions include curzerene, a less active isomer of this compound .

Comparison with Similar Compounds

Isofuranodiene is similar to other sesquiterpenes such as germacrone, which is also found in the essential oil of Smyrnium olusatrum . this compound is unique due to its specific chemical structure and its ability to undergo Cope rearrangement, forming the less active isomer curzerene . This rearrangement and its biological activities distinguish this compound from other similar compounds.

Similar Compounds

  • Germacrone
  • Curzerene

This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

(5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDXHYHOJPKFEK-ADUATRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2=C(CC(=CCC1)C)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19912-61-9, 57566-47-9
Record name Furanodiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isofuranodiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057566479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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